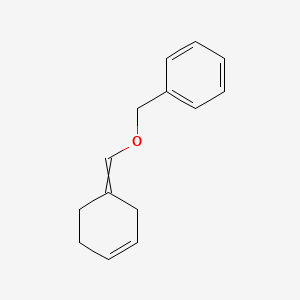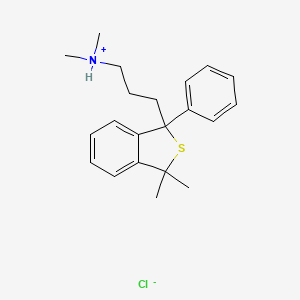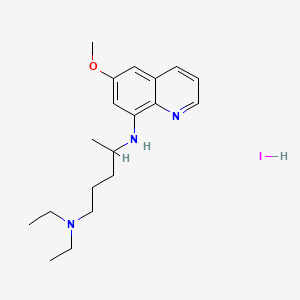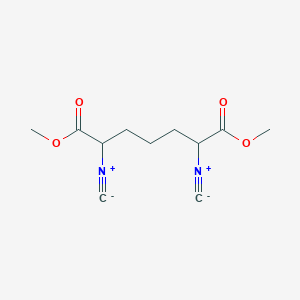
2,6-Diisocyanoheptanedioic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diisocyanoheptanedioic acid dimethyl ester is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol. This compound is known for its unique structure, which includes two isocyanate groups attached to a heptanedioic acid backbone, esterified with methanol. It is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisocyanoheptanedioic acid dimethyl ester typically involves the reaction of heptanedioic acid with phosgene to introduce the isocyanate groups. The esterification process is then carried out using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Sulfuric acid
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diisocyanoheptanedioic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form urea derivatives.
Reduction: Reduction of the ester groups can lead to the formation of alcohols.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions to form carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Urea derivatives
Reduction: Alcohols
Substitution: Carbamates
Applications De Recherche Scientifique
2,6-Diisocyanoheptanedioic acid dimethyl ester is used in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development for targeting specific enzymes.
Industry: As a precursor for the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 2,6-Diisocyanoheptanedioic acid dimethyl ester involves its reactivity with nucleophiles. The isocyanate groups can react with amines to form urea linkages, which are important in the formation of polymers. The ester groups can undergo hydrolysis to release methanol and heptanedioic acid, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Diaminopimelic acid
- 2-Isocyanovaleric acid methyl ester
- Methyl-6-isocyanohexanoate
- 2-Isocyanohexanoic acid methyl ester
Uniqueness
2,6-Diisocyanoheptanedioic acid dimethyl ester is unique due to its dual isocyanate groups, which provide high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and chemical processes.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
dimethyl 2,6-diisocyanoheptanedioate |
InChI |
InChI=1S/C11H14N2O4/c1-12-8(10(14)16-3)6-5-7-9(13-2)11(15)17-4/h8-9H,5-7H2,3-4H3 |
Clé InChI |
CUTSLEUZXNSJCB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCCC(C(=O)OC)[N+]#[C-])[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


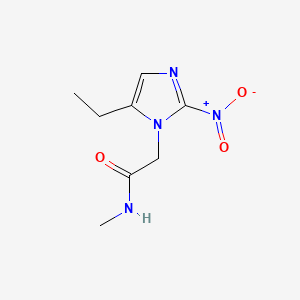
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
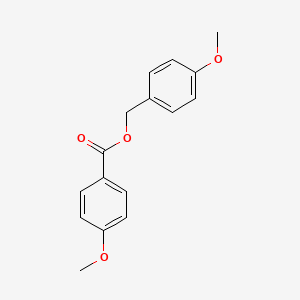

![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)

![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)

